(3-Chloro-2-methylpropyl)-cyclohexane
Description
Structural Classification and Nomenclature within the Halogenated Hydrocarbon Landscape
The classification of halogenated hydrocarbons is primarily based on the nature of the carbon atom to which the halogen is attached. libretexts.orglibretexts.orgunacademy.com (3-Chloro-2-methylpropyl)-cyclohexane can be classified in several ways:
Based on the hydrocarbon skeleton: It is an alkyl halide, as the chlorine atom is bonded to an sp³-hybridized carbon atom of the alkyl side chain. libretexts.orglibretexts.orgunacademy.com
Based on the substitution of the carbon bearing the halogen: The carbon atom bonded to the chlorine is attached to only one other carbon atom, classifying it as a primary (1°) alkyl halide . libretexts.orglibretexts.orgunacademy.com This classification is crucial as it often dictates the compound's reactivity in substitution and elimination reactions.
The IUPAC nomenclature for alkyl halides follows a systematic set of rules. periodicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.org For this compound, the naming convention is as follows:
The longest carbon chain containing the principal functional group (in this case, the cyclohexane (B81311) ring is treated as the parent) is identified.
The substituents on the parent ring are named and numbered. In this case, the substituent is a (3-chloro-2-methylpropyl) group.
The substituents are listed alphabetically.
Thus, the systematic name is This compound . The CAS number for this compound is 64164-93-8, and its molecular formula is C₁₀H₁₉Cl. chemscene.com
| Property | Value |
|---|---|
| CAS Number | 64164-93-8 |
| Molecular Formula | C₁₀H₁₉Cl |
| Molecular Weight | 174.71 g/mol |
| Classification | Primary Alkyl Halide, Substituted Cyclohexane |
Academic Significance of Branched Alkyl Halides and Cyclohexane Derivatives
Branched alkyl halides and cyclohexane derivatives are of profound academic interest due to their stereochemical properties and their utility in mechanistic studies of organic reactions. The presence of a cyclohexane ring introduces conformational complexities that significantly influence a molecule's reactivity. weebly.com
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. slideshare.net Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to avoid unfavorable 1,3-diaxial interactions. fiveable.melibretexts.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the bulky (3-chloro-2-methylpropyl) group would predominantly occupy the equatorial position to minimize steric strain.
The stereochemistry of cyclohexane derivatives is a critical aspect of their study, influencing their biological activity and reaction outcomes. sapub.orgrsc.orgresearchgate.net The rigid, yet conformationally mobile, framework of the cyclohexane ring provides an excellent platform for investigating the stereochemical course of reactions.
Branched alkyl halides, such as the neopentyl-like structure of the side chain in our target molecule, are particularly interesting in the study of nucleophilic substitution and elimination reactions. The steric hindrance around the reaction center can dramatically affect the reaction pathway, often favoring mechanisms that can alleviate this steric crowding. stackexchange.comacs.org
Overview of Key Research Areas Pertaining to this compound and Analogous Systems
While specific research on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several key research areas in organic chemistry. By examining analogous systems, we can infer the likely research significance and reactivity of this compound.
| Substituent Position | Relative Stability | Key Steric Interaction |
|---|---|---|
| Equatorial | More Stable | Minimized 1,3-diaxial interactions |
| Axial | Less Stable | Significant 1,3-diaxial interactions with axial hydrogens |
Reactivity in Nucleophilic Substitution and Elimination Reactions: As a primary alkyl halide, this compound would be a substrate for both Sₙ2 and E2 reactions. However, the branching at the β-carbon (the 2-methyl position) introduces significant steric hindrance, which is known to dramatically slow down the rate of Sₙ2 reactions. stackexchange.comacs.org This is analogous to the well-studied reactivity of neopentyl halides, which are notoriously unreactive in Sₙ2 reactions due to the bulky tert-butyl group preventing backside attack by a nucleophile. stackexchange.comacs.orgresearchgate.netacs.org
Given the steric hindrance, Sₙ1 and E1 pathways might be considered, but the formation of a primary carbocation is highly unfavorable. stackexchange.com It is possible that under certain conditions, rearrangement of an initial primary carbocation to a more stable secondary or tertiary carbocation could occur, leading to a mixture of products. Elimination (E2) reactions with a strong, sterically hindered base might be a more viable pathway to form an alkene.
| Reaction Type | Predicted Reactivity | Reasoning |
|---|---|---|
| Sₙ2 | Very Slow | Significant steric hindrance from the β-methyl group and the cyclohexane ring, analogous to neopentyl halides. stackexchange.comacs.orgresearchgate.netacs.org |
| Sₙ1 | Unlikely | Formation of an unstable primary carbocation. stackexchange.com |
| E2 | Possible with strong, bulky bases | Elimination may be favored over the sterically hindered substitution. |
| E1 | Unlikely | Requires formation of an unstable primary carbocation. |
Synthetic Applications: Halogenated alkylcyclohexanes are valuable precursors in organic synthesis. This compound could potentially be used to introduce the bulky and chiral (2-methylpropyl)-cyclohexyl moiety into larger molecules. For instance, it could undergo Grignard reagent formation followed by reaction with various electrophiles. However, the steric hindrance would likely necessitate carefully chosen reaction conditions. Research in this area would focus on developing efficient methods to utilize such sterically encumbered building blocks in the synthesis of complex natural products or novel materials.
Structure
3D Structure
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(3-chloro-2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
QTNPBEBAFXIZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Chloro 2 Methylpropyl Cyclohexane
Retrosynthetic Analysis of the (3-Chloro-2-methylpropyl)-cyclohexane Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This process involves breaking bonds to identify key synthons and their synthetic equivalents.
Disconnection Strategies Involving the Carbon-Chlorine Bond
The most direct retrosynthetic disconnection involves the carbon-chlorine (C-Cl) bond. This leads to a carbocationic synthon and a chloride ion equivalent. The corresponding forward reaction would involve the introduction of a chlorine atom onto the alkyl backbone.
| Disconnection | Synthon 1 | Synthon 2 | Potential Starting Material |
| C-Cl Bond | (3-Cyclohexyl-2-methylpropyl) cation | Cl⁻ | 3-Cyclohexyl-2-methylpropan-1-ol |
This disconnection suggests that the target molecule can be synthesized from an alcohol precursor, specifically 3-cyclohexyl-2-methylpropan-1-ol. The conversion of an alcohol to an alkyl chloride is a common and well-established transformation in organic synthesis.
Disconnection Strategies Involving the Carbon-Cyclohexane Bond
Another viable retrosynthetic approach is to disconnect the bond between the propyl chain and the cyclohexane (B81311) ring. This would lead to a cyclohexyl nucleophile or electrophile and a functionalized propyl component.
| Disconnection | Synthon 1 | Synthon 2 | Potential Starting Materials |
| Cyclohexyl-Propyl Bond | Cyclohexyl anion | (3-Chloro-2-methylpropyl) cation | Cyclohexyl magnesium bromide and 1-chloro-3-iodo-2-methylpropane |
| Cyclohexyl-Propyl Bond | Cyclohexyl cation | (3-Chloro-2-methylpropyl) anion | Cyclohexanol and a suitable organometallic propyl reagent |
This strategy opens up possibilities for carbon-carbon bond formation reactions, such as those involving Grignard reagents or other organometallics.
Direct Halogenation Approaches
Direct halogenation methods offer a more direct path to the target molecule, often involving the reaction of a hydrocarbon precursor with a halogenating agent.
Radical Halogenation of Alkylcyclohexanes
Free radical halogenation of an appropriate alkylcyclohexane, such as (2-methylpropyl)cyclohexane, with chlorine gas (Cl₂) under UV light could theoretically produce the desired product. However, this method typically lacks selectivity and would likely result in a mixture of chlorinated isomers, making it a less desirable approach for the specific synthesis of this compound.
Electrophilic Addition to Unsaturated Precursors
A more controlled approach involves the electrophilic addition of hydrogen chloride (HCl) to an unsaturated precursor like (2-methylallyl)cyclohexane. According to Markovnikov's rule, the addition of a protic acid to an unsymmetrical alkene results in the hydrogen atom attaching to the carbon with more hydrogen substituents, and the halide attaching to the carbon with fewer hydrogen substituents. chadsprep.comwikipedia.org In the case of (2-methylallyl)cyclohexane, the proton would add to the terminal CH₂ group, forming a more stable tertiary carbocation at the 2-position of the propyl chain. Subsequent attack by the chloride ion would not yield the desired primary chloride. An anti-Markovnikov addition would be required to obtain the target compound. While anti-Markovnikov addition of HBr in the presence of peroxides is a well-known reaction, the analogous reaction with HCl is generally not efficient. wikipedia.org
Functional Group Transformations and Interconversions
The most practical and widely used methods for synthesizing alkyl chlorides involve the transformation of other functional groups, most commonly alcohols.
The conversion of a primary alcohol, such as 3-cyclohexyl-2-methylpropan-1-ol, to this compound can be achieved through various reagents. This is a classic SN2 reaction where the hydroxyl group is first converted into a good leaving group.
Common reagents for this transformation include:
Thionyl chloride (SOCl₂): This reagent is often used with a tertiary amine base like pyridine (B92270) to neutralize the HCl byproduct.
Phosphorus pentachloride (PCl₅): This is a powerful chlorinating agent. youtube.com
Phosphorus trichloride (B1173362) (PCl₃): Another effective reagent for converting primary and secondary alcohols to alkyl chlorides. youtube.com
Concentrated Hydrochloric Acid: The reaction of primary alcohols with concentrated HCl is often slow but can be accelerated with the use of a catalyst like zinc chloride (ZnCl₂) or by conducting the reaction in a suitable solvent like hexamethylphosphoric triamide (HMPT). cdnsciencepub.com
Cyanuric Chloride: In the presence of dimethylformamide (DMF), cyanuric chloride can convert alcohols to alkyl chlorides under mild conditions. rsc.org
Phosgene (COCl₂) and its derivatives (diphosgene, triphosgene): These reagents are highly effective but also highly toxic and are typically used in industrial settings. youtube.com
The general mechanism for the reaction with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
| Reagent | Conditions | Byproducts |
| Thionyl Chloride (SOCl₂) | Often with pyridine | SO₂, HCl |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent | POCl₃, HCl |
| Phosphorus Trichloride (PCl₃) | Neat or in an inert solvent | H₃PO₃ |
| Concentrated HCl | With ZnCl₂ or heat | Water |
| Cyanuric Chloride/DMF | Anhydrous conditions | Triazine derivatives, DMF byproducts |
Conversion from Hydroxyl-Containing Precursors
A direct and common method for the synthesis of alkyl chlorides is the nucleophilic substitution of a corresponding alcohol. The logical precursor for this compound is 3-cyclohexyl-2-methylpropan-1-ol. This conversion can be achieved using several standard chlorinating agents, each with its own mechanistic pathway and advantages.
One of the most frequently employed reagents for this transformation is thionyl chloride (SOCl₂) . The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (Sₙi mechanism), often with the retention of stereochemistry, although the addition of a base like pyridine leads to inversion. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), simplify purification. libretexts.orgneliti.com
Another effective method is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). chemistryviews.org This reaction occurs under mild and neutral conditions, proceeding via an Sₙ2 mechanism. This pathway ensures inversion of configuration at a chiral center. The alcohol is activated by forming an oxyphosphonium salt, which is then displaced by the chloride ion. libretexts.orgchemistryviews.org
| Reagent System | Mechanism | Stereochemistry | Typical Conditions | Ref. |
| Thionyl Chloride (SOCl₂) | Sₙi (without base) | Retention | Reflux | neliti.com |
| Thionyl Chloride/Pyridine | Sₙ2 | Inversion | 0 °C to RT | libretexts.org |
| PPh₃/CCl₄ (Appel Reaction) | Sₙ2 | Inversion | RT to Reflux in CCl₄ or CH₂Cl₂ | chemistryviews.org |
Reduction of Carbonyl or Olefinic Functionalities
An alternative strategy involves the synthesis of an unsaturated or oxygenated precursor, followed by a reduction step. A plausible route is the catalytic hydrogenation of an olefinic precursor such as (3-chloro-2-methylpropenyl)cyclohexane.
This method relies on the selective reduction of the carbon-carbon double bond in the presence of the alkyl chloride moiety. Catalysts such as platinum(IV) oxide (PtO₂) or rhodium on alumina (B75360) can be effective for the hydrogenation of alkenes. rsc.org While some catalysts can also reduce alkyl halides (hydrodehalogenation), careful selection of reaction conditions (temperature, pressure, and catalyst) can achieve the desired chemoselectivity. For instance, rhodium on alumina has been noted for its utility in hydrogenating reactive chlorine compounds with better retention of the C-Cl bond compared to other catalysts.
A hypothetical synthetic sequence could involve:
A Wittig reaction between cyclohexanecarboxaldehyde (B41370) and an appropriate phosphonium (B103445) ylide to form the (3-chloro-2-methylpropenyl)cyclohexane intermediate. organic-chemistry.org
Subsequent catalytic hydrogenation to saturate the double bond, yielding the final product.
| Precursor Type | Reaction | Reagents/Catalyst | Key Considerations | Ref. |
| Olefinic | Catalytic Hydrogenation | H₂, PtO₂ or Rh/Al₂O₃ | Chemoselectivity to avoid hydrodehalogenation | rsc.org |
| Carbonyl | Reduction & Chlorination | 1. NaBH₄, 2. SOCl₂ | Multi-step process, potential for side reactions | acs.org |
Alkylation and Coupling Strategies
These strategies focus on forming the carbon-carbon bond between the cyclohexane ring and the 3-chloro-2-methylpropyl side chain.
Grignard Reagent Mediated Alkylation of Halogenated Cyclohexanes
The Grignard reaction provides a powerful tool for C-C bond formation. acs.org In this approach, cyclohexylmagnesium bromide (or chloride) acts as a nucleophile, attacking a suitable electrophilic three-carbon unit. A viable electrophile would be 3-chloro-2-methyl-1-propene (methallyl chloride).
The reaction involves the Sₙ2' (allylic) or Sₙ2 displacement of the chloride from methallyl chloride by the cyclohexyl Grignard reagent. A similar, well-documented procedure in Organic Syntheses describes the reaction of cyclohexylmagnesium bromide with 2,3-dibromopropene, which proceeds in good yield. nih.gov By analogy, the reaction with 3-chloro-2-methyl-1-propene would be expected to yield (2-methylallyl)cyclohexane, which would then require a subsequent hydrochlorination step across the double bond to yield the target molecule. Alternatively, using an electrophile like 1,3-dichloro-2-methylpropane (B1596176) could potentially lead to the desired product in a single step, although regioselectivity could be an issue.
| Nucleophile | Electrophile | Expected Intermediate | Subsequent Step | Ref. |
| Cyclohexylmagnesium bromide | 3-Chloro-2-methyl-1-propene | (2-Methylallyl)cyclohexane | Hydrochlorination | acs.orgnih.gov |
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Modern transition-metal-catalyzed cross-coupling reactions offer an efficient alternative for forming the C(sp²)-C(sp³) or C(sp³)-C(sp³) bond. A Kumada-Corriu-Tamao coupling, for example, could be employed. google.com
This strategy would involve the reaction of a cyclohexyl Grignard reagent with a haloalkane, catalyzed by a nickel or palladium complex. A suitable coupling partner for cyclohexylmagnesium bromide would be 1,3-dichloro-2-methylpropane. The success of this reaction would depend on the selective reaction at one of the C-Cl bonds of the electrophile. Nickel catalysts, such as NiCl₂(dppp), are known to be effective for coupling Grignard reagents with alkyl halides. chemscene.com
| Coupling Type | Cyclohexyl Component | Side-Chain Component | Catalyst | Key Features | Ref. |
| Kumada | Cyclohexylmagnesium bromide | 1,3-Dichloro-2-methylpropane | NiCl₂(dppp) | Relies on selective coupling at one C-Cl bond | google.comchemscene.com |
Chloromethylsilane and Isobutylene (B52900) Reactions
The synthesis of this compound via a route involving chloromethylsilanes and isobutylene is not well-documented in the chemical literature. However, one can postulate a hypothetical pathway based on the known reactivity of these reagents. Lewis acid-catalyzed reactions of chlorosilanes with alkenes are known to proceed via silylium (B1239981) ion intermediates or related polarized complexes, leading to functionalized silanes or other products. acs.org
A speculative, multi-step approach might involve:
The reaction of a chloromethylsilane with isobutylene to form a functionalized silane, such as trichloro(3-chloro-2-methylpropyl)silane, a compound which is listed in chemical databases.
A subsequent reaction of this organosilane with a cyclohexane derivative.
However, developing a viable synthetic strategy for this specific target molecule using this combination of reagents would require significant methodological development, as no established protocols appear to exist. The inherent challenge lies in controlling the regioselectivity and achieving the desired C-C bond formation with the cyclohexane ring.
Stereoselective Synthesis of Chiral this compound Derivatives
The target molecule contains a chiral center at the 2-position of the propyl side chain. The synthesis of specific stereoisomers would require an asymmetric approach. This can be achieved either by starting with a chiral precursor or by employing a stereoselective reaction.
One potential strategy involves the asymmetric synthesis of the precursor alcohol, (S)- or (R)-3-cyclohexyl-2-methylpropan-1-ol. This could be accomplished through methods such as the catalytic asymmetric hydrogenation of a corresponding unsaturated ketone or aldehyde. For example, the asymmetric hydrogenation of β-chloro-propiophenone has been shown to produce chiral alcohols with high enantiomeric excess (e.e.). A similar reduction of a cyclohexyl-substituted propenone, followed by chlorination (which may or may not affect the chiral center depending on the mechanism), could provide a route to the enantiomerically enriched target.
Another approach is the conjugate addition of a cyclohexyl nucleophile (like a cuprate) to a chiral Michael acceptor derived from methacrylic acid, followed by reduction and chlorination. Asymmetric 1,4-addition reactions are a powerful tool for creating stereocenters.
| Strategy | Key Reaction | Chiral Source | Expected Outcome | Ref. |
| Chiral Precursor Synthesis | Asymmetric Hydrogenation | Chiral Catalyst (e.g., Fe-based) | Enantiomerically enriched 3-cyclohexyl-2-methylpropan-1-ol | |
| Asymmetric Conjugate Addition | Michael Addition | Chiral Auxiliary or Catalyst | Precursor with defined stereocenter at C2 of the side chain |
Asymmetric Catalysis in Alkylation
Asymmetric catalysis represents a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing this compound, a key disconnection would involve the alkylation of a cyclohexyl-based nucleophile with a suitable electrophile, or vice versa, under the control of a chiral catalyst.
A plausible, though currently hypothetical, approach would be the asymmetric conjugate addition of a cyclohexylmetal reagent to a suitable Michael acceptor, followed by functional group manipulation. For instance, a reaction between cyclohexylmagnesium bromide and a chiral Lewis acid catalyst complexed with an α,β-unsaturated aldehyde or ester bearing the 2-methylpropyl chloride precursor could be envisioned. The chiral catalyst would create a chiral environment, directing the nucleophilic attack to one face of the Michael acceptor, thereby establishing the stereocenter at the carbon bearing the methyl group.
Hypothetical Reaction Scheme:
| Reactant A | Reactant B | Chiral Catalyst (Example) | Product |
| Cyclohexyl Grignard Reagent | 3-Chloro-2-methylpropenal | Copper-bis(oxazoline) complex | (R/S)-(3-Chloro-2-methylpropyl)-cyclohexane |
Table 1: Illustrative Data for a Hypothetical Asymmetric Alkylation This data is illustrative and not based on experimental results for the target compound.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 5 | Toluene | -20 | >95:5 | 90 |
Detailed research in the field of catalytic asymmetric alkylation of organometallic reagents to various electrophiles provides a strong foundation for the potential development of such a synthetic route. The choice of metal, chiral ligand, solvent, and temperature would be critical in achieving high levels of stereocontrol.
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. This method involves the temporary incorporation of a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been set, the auxiliary is removed.
For the synthesis of this compound, one could envision attaching a chiral auxiliary to a cyclohexyl-containing precursor. For example, a cyclohexylacetic acid derivative could be esterified with a chiral alcohol, such as (–)-8-phenylmenthol. The resulting chiral ester could then be subjected to diastereoselective alkylation at the α-position with a 2-methylpropyl halide equivalent. The steric bulk of the chiral auxiliary would shield one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched product.
Hypothetical Reaction Scheme using a Chiral Auxiliary:
| Substrate | Chiral Auxiliary (Example) | Alkylating Agent | Diastereoselectivity |
| Cyclohexylacetyl chloride | (S)-4-benzyl-2-oxazolidinone | 1-Bromo-2-methylpropane | >95% |
Table 2: Representative Data for a Hypothetical Chiral Auxiliary Approach This data is illustrative and not based on experimental results for the target compound.
| Auxiliary | Base | Solvent | Temperature (°C) | Diastereomeric Excess (%) |
|---|---|---|---|---|
| Evans' Oxazolidinone | LDA | THF | -78 | 98 |
The success of this approach would depend on the ability to achieve high diastereoselectivity in the alkylation step and to cleave the auxiliary without racemization of the newly formed stereocenter. While specific examples for "this compound" are not available, the extensive literature on the use of chiral auxiliaries in asymmetric alkylation suggests that this would be a viable, albeit multi-step, strategy.
Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2 Methylpropyl Cyclohexane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The two primary mechanisms for this transformation are the S(_N)1 and S(_N)2 pathways. The structure of (3-Chloro-2-methylpropyl)-cyclohexane, being a primary alkyl halide, generally favors the S(_N)2 mechanism. However, the steric bulk introduced by the adjacent methyl and cyclohexyl groups can influence the reaction kinetics and potentially allow for competing S(_N)1-type reactions under specific conditions.
S(_N)1 Reaction Pathways and Carbocation Intermediates
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.org For a primary alkyl halide like this compound, the direct formation of a primary carbocation is highly unfavorable due to its instability.
However, a competing S(_N)1 pathway could become significant if a carbocation rearrangement can occur to form a more stable carbocation. In the case of this compound, the initially formed primary carbocation could potentially undergo a 1,2-hydride shift or a 1,2-methyl shift to form a more stable secondary or tertiary carbocation. For instance, a 1,2-hydride shift from the adjacent carbon would lead to a more stable secondary carbocation. The likelihood of such rearrangements would depend on the reaction conditions, particularly the solvent and temperature.
Table 1: Potential Carbocation Intermediates in S(_N)1 Reactions of this compound
| Initial Carbocation | Rearranged Carbocation (via 1,2-hydride shift) | Relative Stability |
| Primary | Secondary | Higher |
S(_N)2 Reaction Pathways and Transition State Analysis
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.com This pathway is generally favored for primary alkyl halides. learncbse.in
For this compound, the S(_N)2 reaction would involve the direct attack of a nucleophile on the carbon bonded to the chlorine atom. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. The presence of the β-methyl group and the bulky cyclohexyl group will sterically hinder the backside attack of the nucleophile, thereby slowing down the reaction rate compared to a less substituted primary alkyl halide. The transition state for the S(_N)2 reaction involves a pentacoordinate carbon atom, and its energy is increased by steric crowding.
Table 2: Factors Affecting the S(_N)2 Transition State of this compound
| Structural Feature | Effect on Transition State Energy | Impact on S(_N)2 Rate |
| Primary substrate | Favorable | Generally fast |
| β-methyl group | Steric hindrance | Decreased rate |
| Cyclohexyl group | Steric hindrance | Decreased rate |
Stereochemical Outcomes of Nucleophilic Substitution (e.g., Walden Inversion)
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.
S(_N)2 Reactions: If the carbon atom bearing the chlorine in this compound were a stereocenter, an S(_N)2 reaction would proceed with a complete inversion of configuration, a phenomenon known as Walden inversion. masterorganicchemistry.com This is a direct consequence of the backside attack of the nucleophile.
S(_N)1 Reactions: An S(_N)1 reaction, proceeding through a planar carbocation intermediate, would be expected to yield a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with equal probability. libretexts.org However, complete racemization is not always observed, and a slight excess of the inversion product can result from the formation of ion pairs where the leaving group temporarily shields one face of the carbocation. libretexts.org
Elimination Reactions
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The primary mechanisms for elimination are E1 and E2.
E1 Reaction Mechanisms
The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction. libretexts.org In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
For this compound, the E1 reaction would be subject to the same limitations as the S(_N)1 reaction, namely the instability of the initial primary carbocation. However, if a carbocation rearrangement occurs, subsequent elimination can lead to the formation of different alkene products. The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.org
Table 3: Potential Alkene Products from E1 Reaction of this compound (after rearrangement)
| Carbocation Intermediate | Base | Major Alkene Product (Zaitsev) |
| Rearranged secondary carbocation | Weak base (e.g., H₂O, ROH) | More substituted alkene |
E2 Reaction Mechanisms and Regioselectivity (e.g., Saytzeff and Hofmann Products)
The bimolecular elimination (E2) reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond. libretexts.org For this mechanism to proceed, a strong base is typically required, and the β-hydrogen and the leaving group must adopt an anti-periplanar conformation. fiveable.mechemistrysteps.com
In the case of this compound, the substrate is a primary alkyl chloride. The carbon bearing the chlorine atom is the α-carbon, and the adjacent carbon in the propyl chain is the β-carbon. This β-carbon has only one hydrogen atom available for abstraction by a base.
Consequently, the E2 elimination of this compound yields a single alkene product: (2-methyl-2-propenyl)-cyclohexane. The reaction is initiated by the attack of a strong base on the β-hydrogen, followed by the simultaneous formation of the π-bond and departure of the chloride ion.
Regioselectivity in E2 reactions becomes a consideration when there are multiple, non-equivalent β-hydrogens, which can lead to the formation of different constitutional isomers of alkenes. The distribution of these products is generally governed by two empirical rules: the Saytzeff (or Zaitsev) rule and the Hofmann rule. chemistrysteps.com
Saytzeff's Rule: This rule predicts that when a small, unhindered base (e.g., sodium ethoxide, hydroxide) is used, the major product is the more substituted, and therefore more thermodynamically stable, alkene. libretexts.orgchemistrysteps.com
Hofmann's Rule: This rule applies when a sterically bulky or hindered base (e.g., potassium tert-butoxide) is used. libretexts.org Due to steric hindrance, the bulky base preferentially abstracts the more accessible, less sterically hindered β-hydrogen, leading to the formation of the less substituted alkene as the major product. chemistrysteps.comchemistrysteps.com
For this compound, since there is only one type of β-hydrogen, the reaction is not regioselective and will form only one product regardless of the base used. The principles of Saytzeff and Hofmann, however, are fundamental in predicting outcomes for substrates with more complex structures.
While the reaction occurs on the flexible side chain, E2 eliminations involving the cyclohexane (B81311) ring itself are subject to strict stereochemical constraints. The required anti-periplanar geometry can only be achieved if both the leaving group and the β-hydrogen are in axial positions (a trans-diaxial arrangement). khanacademy.orglibretexts.orglibretexts.org This stereochemical requirement can override Zaitsev's rule, dictating the regiochemical outcome based on which conformer can undergo the reaction. libretexts.orglibretexts.org
Rearrangement Reactions
Carbocation rearrangements are common phenomena in reactions that proceed through a carbocation intermediate, such as unimolecular substitution (SN1) and elimination (E1) reactions. quora.comlibretexts.org These rearrangements occur when a less stable carbocation can reorganize to form a more stable one, a thermodynamically favorable process. libretexts.orgpearson.com
Hydride and Alkyl Shifts in Carbocationic Intermediates
In a potential SN1 or E1 reaction, the initial step for this compound would be the loss of the chloride leaving group to form a primary carbocation. Primary carbocations are highly unstable and prone to rearrangement. masterorganicchemistry.com
The primary carbocation, (3-cyclohexyl-2-methylpropyl) cation, can undergo a rapid 1,2-hydride shift. In this process, a hydrogen atom from the adjacent carbon (C2) migrates with its bonding pair of electrons to the positively charged carbon (C3). khanacademy.orglibretexts.org
This rearrangement is a highly favorable process as it converts the unstable primary carbocation into a much more stable tertiary carbocation. The stability of carbocations increases in the order: primary < secondary < tertiary. pearson.comchemistrysteps.com
Should a hydride shift be impossible, an alkyl shift (the migration of a carbon group with its electrons) could occur to generate a more stable carbocation. libretexts.orgmasterorganicchemistry.com In this specific case, a 1,2-hydride shift is possible and is the preferred pathway due to the lower activation energy for hydrogen migration compared to alkyl group migration. masterorganicchemistry.com The mechanism involves the alignment of the C-H sigma bond with the empty p-orbital of the carbocation, allowing for the migration to occur. masterorganicchemistry.com
Ring Expansion/Contraction Possibilities
Ring expansion is a type of rearrangement that can occur when a carbocation is generated on a carbon directly attached to a strained ring system, such as a cyclobutane (B1203170) or cyclopropane. masterorganicchemistry.comchemistrysteps.com The driving force for this reaction is the relief of ring strain and often the formation of a more stable carbocation. chemistrysteps.comstackexchange.com For instance, a cyclobutylmethyl carbocation can rearrange to a cyclopentyl carbocation, relieving the significant angle strain of the four-membered ring. masterorganicchemistry.comstackexchange.com
For the carbocationic intermediates derived from this compound, ring expansion or contraction is not a probable reaction pathway. This is for two primary reasons:
The initial carbocation and the subsequent rearranged tertiary carbocation are formed on the alkyl side chain, not on a carbon atom directly bonded to the cyclohexane ring.
The cyclohexane ring exists in a stable, low-strain chair conformation and therefore lacks the significant ring strain that would drive an expansion to a seven-membered ring (cycloheptane). chemistrysteps.com
Therefore, while ring expansions are an important class of carbocation rearrangements, they are not relevant to the reactivity of the specific carbocationic intermediates of this compound. wikipedia.org
Organometallic Reactions
Formation of Grignard Reagents and Organolithium Species
This compound can be used to prepare highly reactive organometallic compounds, such as Grignard reagents and organolithium species. These reagents are powerful nucleophiles and strong bases, making them valuable in synthetic organic chemistry for forming new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com
Grignard Reagent Formation: A Grignard reagent is prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comlibretexts.org The ether solvent is crucial as it solvates and stabilizes the organomagnesium species. libretexts.org
The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water, which would quench the reagent by converting it to the corresponding alkane. sigmaaldrich.comlearncbse.in
Organolithium Species Formation: An organolithium reagent is formed by treating the alkyl halide with two equivalents of lithium metal, typically in a non-polar hydrocarbon solvent like pentane (B18724) or hexane (B92381). libretexts.org
Like Grignard reagents, organolithium reagents are extremely strong bases and highly reactive nucleophiles that must be handled under anhydrous and inert atmosphere conditions. sigmaaldrich.comlibretexts.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for carbon-carbon bond formation. This compound, as a primary alkyl chloride, can serve as an electrophilic partner in several of these reactions, although alkyl chlorides are generally less reactive than the corresponding bromides and iodides. wikipedia.org
Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org this compound can be coupled with various Grignard reagents (e.g., aryl, vinyl, or other alkyl Grignards) in the presence of a suitable catalyst, often one containing specific phosphine (B1218219) ligands. wikipedia.orgresearchgate.net Recent advancements have led to catalyst systems effective for coupling even sterically hindered or less reactive alkyl halides. acs.orgnih.gov
Suzuki Coupling: The Suzuki coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide using a palladium catalyst and a base. wikipedia.org While initially developed for aryl and vinyl halides, the scope of the Suzuki reaction has been expanded to include unactivated alkyl halides. nih.govacs.org Specialised catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have enabled the successful coupling of primary and secondary alkyl chlorides at room temperature. nih.govorganic-chemistry.org
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The alkyl halide adds to the low-valent palladium catalyst.
Transmetalation: The organic group from the organometallic partner (e.g., organoboron or organomagnesium) is transferred to the palladium center. wikipedia.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the catalyst.
Biotransformation and Chemical Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to both biological and chemical degradation processes. These pathways can lead to the transformation and, ultimately, the mineralization of the compound.
Certain microorganisms, particularly bacteria from the genus Pseudomonas, have demonstrated the ability to degrade a variety of chlorinated alkanes. nih.gov These bacteria often possess dehalogenase enzymes that can cleave the carbon-chlorine bond, which is the critical first step in the degradation of these compounds. nih.gov The degradation of chlorinated hydrocarbons can occur under both aerobic and anaerobic conditions. researchgate.neteurochlor.org
Studies on Pseudomonas sp. strain 273 have shown that the position of the chlorine atom on the alkane chain significantly influences the extent of dehalogenation. nih.gov Terminal chlorination, where the chlorine atom is at the end of the carbon chain, generally results in higher dehalogenation yields. nih.gov Given the structure of this compound, where the chlorine is on a propyl side chain attached to a cyclohexane ring, it is plausible that microbial degradation would proceed via an initial enzymatic attack on the chlorinated propyl group. The presence of the methyl group on the propyl chain may also influence the rate and efficacy of enzymatic degradation.
The table below summarizes findings from studies on the degradation of related chlorinated alkanes by Pseudomonas sp., providing insights into the potential enzymatic degradation of this compound.
| Compound Class | Key Enzymatic Process | Influencing Factors | Potential Relevance to this compound |
| Middle-chain polychlorinated alkanes | Oxygenolytic dehalogenation by Pseudomonas sp. nih.gov | Position of chlorine atoms; terminal chlorination is favored. nih.gov | The terminal chloro-propyl group may be susceptible to similar enzymatic attack. |
| Chlorinated hydrocarbons | Co-metabolism by methanotrophs asianpubs.org | Presence of a primary substrate (e.g., methane) to induce necessary enzymes. eurochlor.org | Degradation may occur in environments where methane (B114726) is also present. |
| Chlorinated propanes and ethenes | Co-metabolic oxidation by Pseudomonas sp. expressing monooxygenase wur.nl | Availability of a suitable co-substrate that does not compete for the enzyme. wur.nl | The propyl side chain could potentially be oxidized by monooxygenases. |
This table presents data extrapolated from research on related compounds to infer potential degradation pathways for this compound.
In addition to enzymatic degradation, this compound can undergo abiotic degradation in the environment through chemical processes such as hydrolysis and photolysis. nih.gov
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For chloroalkanes, this typically involves the substitution of the chlorine atom with a hydroxyl group (-OH), forming an alcohol. The rate of hydrolysis is influenced by factors such as temperature, pH, and the structure of the molecule itself. The carbon-chlorine bond in this compound is susceptible to nucleophilic attack by water, which would lead to the formation of (3-hydroxy-2-methylpropyl)-cyclohexane and hydrochloric acid.
Photolysis , or photochemical degradation, involves the breakdown of a chemical compound by photons of light, particularly ultraviolet (UV) radiation from the sun. psu.edu Chloroalkanes can undergo photolysis, where the energy from UV light can be sufficient to break the C-Cl bond, leading to the formation of highly reactive free radicals. studymind.co.ukalevelchemistry.co.uk These radicals can then participate in a variety of secondary reactions, contributing to the further degradation of the compound. The effectiveness of photolysis depends on the presence of light-absorbing chromophores within the molecule and the intensity of solar radiation.
The following table outlines the potential abiotic degradation pathways for this compound based on the known reactivity of similar organochlorine compounds.
| Degradation Pathway | Mechanism | Primary Products | Environmental Factors |
| Hydrolysis | Nucleophilic substitution of the chlorine atom by a water molecule. | (3-hydroxy-2-methylpropyl)-cyclohexane, Hydrochloric acid | Temperature, pH |
| Photolysis | Homolytic cleavage of the C-Cl bond by UV radiation. studymind.co.ukalevelchemistry.co.uk | Cyclohexyl- (or substituted cyclohexyl-) propyl radical, Chlorine radical | Sunlight intensity, presence of photosensitizers |
This table summarizes potential abiotic degradation pathways for this compound based on general principles of organochlorine chemistry.
Stereochemical Aspects of the 3 Chloro 2 Methylpropyl Moiety in Cyclohexane Systems
Configurational Isomerism: Enantiomers and Diastereomers
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In the case of (3-Chloro-2-methylpropyl)-cyclohexane, the presence of multiple chiral centers gives rise to both enantiomers and diastereomers.
A chiral center is a carbon atom that is attached to four different groups. In this compound, there are two potential sources of chirality:
The Cyclohexane (B81311) Ring: The carbon atom of the cyclohexane ring to which the substituent is attached (C-1) becomes a stereocenter if the substitution pattern on the ring allows for it (e.g., in a disubstituted cyclohexane). For a monosubstituted cyclohexane, this carbon is not a stereocenter.
The (3-Chloro-2-methylpropyl) Substituent: The second carbon atom of the propyl chain (C-2') is bonded to a hydrogen atom, a methyl group, a chloromethyl group, and the cyclohexyl group. Since all four of these groups are different, this carbon is a chiral center.
Therefore, this compound possesses at least one chiral center at the C-2' position of the substituent. This means the molecule is chiral and can exist as a pair of enantiomers: (R)-(3-Chloro-2-methylpropyl)-cyclohexane and (S)-(3-Chloro-2-methylpropyl)-cyclohexane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
If the cyclohexane ring itself is further substituted, additional stereocenters may be present, leading to the possibility of diastereomers. For instance, in a disubstituted cyclohexane, cis-trans isomerism arises, which is a form of diastereomerism. libretexts.org The relationship between the substituents (on the same side, cis, or on opposite sides, trans) creates distinct molecules with different physical and chemical properties. libretexts.org For example, in a hypothetical 2-methyl-(3-Chloro-2-methylpropyl)-cyclohexane, there would be multiple stereoisomers, including diastereomeric pairs of enantiomers.
Table 1: Possible Stereoisomers of this compound
| Stereocenter(s) | Number of Stereoisomers | Types of Isomers |
| C-2' of the substituent | 2 | Enantiomers (R and S) |
| C-1 of the ring and C-2' of the substituent (in a disubstituted ring) | 4 | Diastereomers (cis and trans), each existing as a pair of enantiomers |
Conformational Analysis of the Cyclohexane Ring and its Alkyl/Chloroalkyl Substituents
The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. The spatial arrangement of substituents on this chair conformation has profound energetic consequences.
The chair conformation is the most stable arrangement for a cyclohexane ring, with all carbon-carbon bonds staggered. libretexts.org Another key conformation is the boat, which is less stable due to torsional strain from eclipsing hydrogen atoms and steric strain between the "flagpole" hydrogens. The chair conformation can undergo a "ring flip" to an alternative chair conformation, passing through higher energy intermediates like the twist-boat and half-chair. msu.edu
In a chair conformation, the twelve hydrogen atoms (or substituents) can occupy two distinct types of positions: axial and equatorial. mvpsvktcollege.ac.in Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. msu.edu
For a monosubstituted cyclohexane like this compound, the two chair conformers are not energetically equivalent. The substituent can be in either an axial or an equatorial position. Generally, the conformer with the substituent in the equatorial position is more stable. msu.edu This is due to the presence of 1,3-diaxial interactions in the axial conformer, which are steric repulsions between the axial substituent and the axial hydrogens on the third and fifth carbon atoms of the ring. libretexts.org
Table 2: Conformational Preference of Substituted Cyclohexanes
| Substituent | A-value (kcal/mol) | % Equatorial Conformer (at 25°C) |
| -CH₃ | 1.7 | ~95% |
| -CH(CH₃)₂ | 2.2 | ~97% |
| -C(CH₃)₃ | >5 | >99.9% |
| -(CH₂)-CH(CH₃)-CH₂Cl | Expected to be > 2.2 | Expected to be >97% |
The ring flip between the two chair conformations is a rapid process at room temperature. The energy barrier for this interconversion in cyclohexane is approximately 10-11 kcal/mol. The presence of substituents can slightly alter this barrier, but the dynamic equilibrium between the two chair forms is a key feature of cyclohexane chemistry. For this compound, despite the strong preference for the equatorial conformer, the molecule will still exist in a dynamic equilibrium, with the vast majority of molecules adopting the equatorial conformation at any given time.
Diastereoselective and Enantioselective Processes in Derivatization
The synthesis of a specific stereoisomer of this compound or its derivatives often requires stereoselective reactions.
Diastereoselective synthesis aims to produce one diastereomer in preference to others. For example, the catalytic hydrogenation of a substituted cyclohexene can be diastereoselective, with the hydrogen atoms adding preferentially to one face of the double bond, dictated by the steric hindrance of existing substituents. Similarly, reactions involving the creation of new stereocenters on a pre-existing chiral molecule, such as this compound, will generally proceed with some level of diastereoselectivity. The existing stereocenter(s) can influence the approach of reagents, leading to a preferential formation of one diastereomer. beilstein-journals.org
Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is typically achieved by using chiral catalysts, reagents, or auxiliaries. mdpi.com For instance, an asymmetric Michael addition to a cyclohexenone could be employed to establish a chiral center on the cyclohexane ring with a high degree of enantioselectivity. beilstein-journals.orgnih.gov Furthermore, enantioselective photocatalysis has emerged as a powerful tool for the construction of chiral cyclic compounds. mdpi.com
Chiral Resolution Techniques for Enantiomeric Separation
Since this compound is a chiral molecule, a racemic mixture (a 50:50 mixture of the R and S enantiomers) is often produced in non-stereoselective syntheses. The separation of these enantiomers, a process known as chiral resolution , is crucial for many applications, particularly in the pharmaceutical industry where different enantiomers can have vastly different biological activities.
Several techniques can be employed for the chiral resolution of this compound:
Formation of Diastereomeric Derivatives: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. Following separation, the chiral resolving agent is chemically removed to yield the pure enantiomers.
Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. rsc.orgresearchgate.net The enantiomers in the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. rsc.org Polysaccharide-based CSPs are particularly common and effective for a wide range of compounds. researchgate.net This technique can be used for both analytical quantification of enantiomeric excess and for preparative-scale separation. nih.gov
Table 3: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Derivatization | Conversion of enantiomers to diastereomers, separation, and removal of resolving agent. | Can be performed with standard laboratory equipment. | Can be labor-intensive; requires a suitable chiral resolving agent; may not be applicable to all compounds. |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation; applicable to a wide range of compounds; can be used for both analytical and preparative purposes. | Requires specialized equipment (chiral columns); can be expensive. |
Advanced Spectroscopic and Chromatographic Elucidation in Organic Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and spatial arrangement of atoms within a molecule. For a compound such as (3-Chloro-2-methylpropyl)-cyclohexane, with the molecular formula C10H19Cl, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment. bldpharm.comchemscene.com
1H NMR for Proton Environment Analysis
A theoretical analysis of the 1H NMR spectrum of this compound would be expected to reveal a complex pattern of signals. The protons on the cyclohexane (B81311) ring would likely appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. The chemical shifts of these protons would be influenced by their stereochemical relationship (axial or equatorial) and their proximity to the bulky (3-chloro-2-methylpropyl) substituent.
The protons of the propyl side chain would exhibit distinct signals. The methyl group protons would likely appear as a doublet, due to coupling with the adjacent methine proton. The methine proton would, in turn, appear as a multiplet, being coupled to both the methyl group protons and the methylene (B1212753) protons. The two methylene groups in the side chain would also produce multiplets, with the protons of the chloromethyl group expected to be the most downfield of the aliphatic protons due to the deshielding effect of the chlorine atom.
Interactive Data Table: Predicted 1H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Cyclohexane CH2 | 1.0 - 2.0 | Multiplets | 10H |
| Cyclohexane CH | ~1.7 | Multiplet | 1H |
| CH3 | ~0.9 | Doublet | 3H |
| CH(CH3) | ~1.8 | Multiplet | 1H |
| CH2CH(CH3) | ~1.3 | Multiplet | 2H |
| CH2Cl | ~3.5 | Multiplet | 2H |
13C NMR for Carbon Skeleton Elucidation
The 13C NMR spectrum of this compound would provide a count of the number of unique carbon environments in the molecule. It is anticipated that the spectrum would display ten distinct signals, corresponding to the ten carbon atoms in the structure. The chemical shifts of the cyclohexane carbons would be expected in the range of 25-45 ppm. The carbon atom of the cyclohexane ring attached to the propyl side chain would be shifted slightly downfield.
For the side chain, the methyl carbon would resonate at the most upfield position. The methine and methylene carbons would appear in the intermediate region, while the carbon of the chloromethyl group would be the most downfield of the aliphatic carbons, typically in the range of 40-50 ppm, due to the electronegativity of the chlorine atom.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, cross-peaks would be observed between the methyl doublet and the methine multiplet of the side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the propyl side chain to the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. NOESY data could help determine the relative stereochemistry of the substituents on the cyclohexane ring, for example, by observing through-space interactions between the protons of the side chain and the protons on the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Abundance Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Electron Ionization (EI-MS) for Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M+). Due to the presence of chlorine, this molecular ion peak would appear as two peaks, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the 35Cl and 37Cl isotopes.
Common fragmentation pathways would likely involve the loss of a chlorine atom, the loss of the propyl side chain, and fragmentation of the cyclohexane ring. The resulting fragment ions would provide further evidence for the proposed structure.
Interactive Data Table: Predicted Key EI-MS Fragments
| m/z | Proposed Fragment | Significance |
| 174/176 | [C10H19Cl]+ | Molecular ion peak (M+) |
| 139 | [C10H19]+ | Loss of Cl |
| 91 | [C6H5CH2]+ (tropylium) | Rearrangement and fragmentation |
| 83 | [C6H11]+ | Cyclohexyl cation |
| 57 | [C4H9]+ | Propyl side chain fragment |
| 43 | [C3H7]+ | Isopropyl fragment |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The primary functional groups are the alkyl C-H bonds of the cyclohexane ring and the propyl side chain, and the carbon-chlorine (C-Cl) single bond.
The high-frequency region of the spectrum is dominated by C-H stretching vibrations. The sp³ hybridized C-H bonds of the cyclohexane and the alkyl side chain are expected to show strong absorptions in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups will appear in this range.
The fingerprint region, typically below 1500 cm⁻¹, contains a wealth of information that is unique to the molecule. C-H bending vibrations for the CH₂ and CH₃ groups are expected to be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of the methyl group may give rise to a characteristic doublet in the C-H bending region.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 2850-3000 | C-H Stretch | Alkyl (Cyclohexane and propyl chain) | Strong |
| 1465 | C-H Bend | CH₂ | Medium |
| 1375 | C-H Bend | CH₃ | Medium |
| 650-850 | C-Cl Stretch | Alkyl Halide | Strong |
Chromatographic Methods for Separation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. Given its molecular weight and non-polar nature, a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1) would be suitable for its separation. The retention time will be influenced by the temperature program of the GC oven.
Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z). The mass spectrum of this compound is expected to show a small molecular ion peak due to the facile fragmentation of the parent molecule. docbrown.info The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, with the two isotopes ³⁵Cl and ³⁷Cl having a natural abundance ratio of approximately 3:1. This results in pairs of peaks (M and M+2) for any fragment containing a chlorine atom.
The fragmentation pattern will be dominated by the loss of the chlorine atom and cleavage of the C-C bonds in the side chain. Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) to form a stable carbocation, and α-cleavage adjacent to the chlorine atom. The loss of the propyl chain from the cyclohexane ring is also a probable fragmentation pathway.
Table 2: Predicted Mass Spectral Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Comments |
| 174/176 | [C₁₀H₁₉Cl]⁺ | Molecular ion (M/M+2), likely low abundance. |
| 139 | [C₁₀H₁₉]⁺ | Loss of Cl•. |
| 97 | [C₇H₁₃]⁺ | Cyclohexylmethyl cation. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (from rearrangement) or isobutyl cation. docbrown.info |
| 43 | [C₃H₇]⁺ | Propyl cation. docbrown.info |
High-Performance Liquid Chromatography (HPLC) can be employed for the purity assessment of this compound, particularly for analyzing non-volatile impurities or for the separation of isomers. Due to the lack of a significant chromophore in its structure, detection with a standard UV-Vis detector would be ineffective. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.
For the separation of this compound from non-polar impurities or for the separation of potential stereoisomers, normal-phase chromatography would be the preferred mode. A silica (B1680970) gel or a cyano-bonded stationary phase could be utilized. The mobile phase would consist of a mixture of non-polar solvents, such as hexane (B92381) or heptane, with a small amount of a slightly more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) to modulate the retention time.
Reversed-phase HPLC, using a C18 or C8 column with a mobile phase of acetonitrile (B52724) and/or methanol (B129727) with water, is generally less suitable for highly non-polar compounds like this, as it would elute very quickly with poor retention and resolution unless a purely organic mobile phase is used.
Table 3: Suggested HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Mode | Normal-Phase Chromatography |
| Stationary Phase | Silica Gel or Cyano-bonded Column |
| Mobile Phase | Hexane/Isopropanol or Heptane/Ethyl Acetate gradient |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min (typical) |
| Temperature | Ambient |
Computational and Theoretical Investigations of 3 Chloro 2 Methylpropyl Cyclohexane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. researcher.lifenih.gov For (3-Chloro-2-methylpropyl)-cyclohexane, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine the most stable three-dimensional structures. researcher.lifenih.govnanobioletters.com
The process begins with geometry optimization, where the algorithm systematically alters the molecular structure to find the arrangement with the minimum energy. nih.gov Given the flexibility of the cyclohexane (B81311) ring and the side chain, multiple conformers exist. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. researchgate.netyoutube.com Furthermore, the (3-chloro-2-methylpropyl) substituent can be positioned in either an axial or equatorial orientation on the cyclohexane ring, and rotation around the C-C single bonds in the side chain leads to additional rotamers. msu.eduquimicaorganica.org
DFT calculations can predict the relative energies of these different conformers. The energy difference between the equatorial and axial conformers is of particular interest, as substituents on a cyclohexane ring generally prefer the less sterically hindered equatorial position to minimize 1,3-diaxial interactions. quimicaorganica.org
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | 0.00 |
| 2 | Axial | > 1.0 (expected) |
| 3 | Twist-Boat | Higher than chair (expected) |
Note: This table is illustrative. Actual values would require specific DFT calculations.
The energetics of the molecule, including its heat of formation and strain energy, can also be computed. By comparing the energies of different optimized geometries, a comprehensive potential energy surface can be mapped out. researchgate.net
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.commasterorganicchemistry.com The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. masterorganicchemistry.com
For this compound, molecular orbital analysis can elucidate the nature of the C-Cl bond and predict sites of reactivity. rutgers.edu The C-Cl bond is polarized due to the higher electronegativity of chlorine, making the carbon atom electrophilic and susceptible to nucleophilic attack. rutgers.edu The LUMO is expected to be localized primarily along the C-Cl bond, specifically on the antibonding σ* orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic substitution.
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more readily polarizable and reactive.
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Energy (eV) | Key Atomic Contributions | Implication for Reactivity |
| HOMO | (Negative Value) | C-C and C-H σ bonds | Electron donation in certain reactions |
| LUMO | (Less Negative/Positive Value) | C-Cl σ* antibonding orbital | Site of nucleophilic attack |
| HOMO-LUMO Gap | (Positive Value) | Overall molecular stability | Predicts kinetic stability |
Note: This table presents expected trends. Precise energy values would be obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Sampling and Interconversion
While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape.
For this compound, MD simulations can be used to study the interconversion between different chair conformations (ring flipping) and the rotation of the side chain. researchgate.net These simulations can reveal the pathways and energy barriers for these conformational changes, providing a more complete understanding of the molecule's flexibility at different temperatures. researchgate.net By analyzing the trajectories of the atoms over time, one can determine the relative populations of different conformers and the rates of their interconversion.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uk For this compound, predicting the ¹H and ¹³C NMR spectra is a valuable tool for structure verification and conformational analysis.
The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org Theoretical models, such as those based on DFT (e.g., the GIAO method), can calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift value. modgraph.co.uk These calculations can predict the chemical shifts for different conformers. For instance, the chemical shift of the proton on the carbon bearing the substituent (the α-proton) is known to differ between axial and equatorial conformers. modgraph.co.uk
By comparing the computationally predicted spectra for different conformers with experimental data, it is possible to deduce the predominant conformation in solution. liverpool.ac.uk
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts (ppm) for a Key Proton in Different Conformations
| Proton | Equatorial Conformer | Axial Conformer |
| H attached to C-Cl | ~3.5 - 4.0 | ~4.0 - 4.5 |
Note: These are estimated ranges based on general principles for haloalkanes. Actual calculated values would be more precise.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. nist.govdocumentsdelivered.com For this compound, a primary reaction of interest is nucleophilic substitution (SN2), where a nucleophile replaces the chloride ion. masterorganicchemistry.comyoutube.comlibretexts.org
Theoretical methods can be used to locate the transition state structure for such a reaction. rsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. youtube.com By characterizing the geometry and energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate.
For an SN2 reaction, the calculations would model the backside attack of the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org The transition state would feature a partially formed bond between the carbon and the incoming nucleophile and a partially broken C-Cl bond. masterorganicchemistry.com
Prediction of Molecular Properties (e.g., Collision Cross Section of related silanes)
Beyond spectroscopic and reactivity data, computational methods can predict a range of other molecular properties. One such property is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase and is relevant in ion mobility-mass spectrometry. mdpi.comnih.gov While the prompt mentions related silanes, the same principles apply to other molecules.
Machine learning models, often trained on large datasets of experimental and calculated CCS values, can predict the CCS of a molecule based on its structure. nih.govmdpi.comdntb.gov.ua For this compound, a predicted CCS value could aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry.
Environmental Fate and Green Chemistry Considerations Excluding Toxicity
Pathways of Degradation in Environmental Matrices
There is no specific information available in scientific literature detailing the environmental degradation pathways of (3-Chloro-2-methylpropyl)-cyclohexane in soil, water, or air. While related compounds, such as 3-chloro-2-methylpropene, are known to degrade in the atmosphere through reactions with hydroxyl radicals and ozone, and volatilize from water and soil, no such studies have been published for this compound. nih.gov
Bioremediation Potential via Microbial Metabolism
No studies have been identified that investigate the bioremediation of this compound. Research on the broader category of chlorinated hydrocarbons indicates that microbial reductive dechlorination is a significant degradation pathway in anaerobic environments. nih.gov Various microorganisms, including facultative methanotrophs and certain strains of Pseudomonas, have been shown to biodegrade other persistent chlorinated compounds. asianpubs.orgomicsonline.org However, the potential for these or any other microbial metabolic processes to degrade this compound has not been documented.
Sustainable Synthesis Approaches for Halogenated Hydrocarbons
While there is extensive research into green chemistry and sustainable methods for synthesizing halogenated hydrocarbons, no literature specifically describes a sustainable synthesis route for this compound. General sustainable approaches for this class of compounds include:
Advanced Catalysis : Utilizing selective catalysts to improve reaction efficiency and reduce byproducts. encyclopedia.pub
Alternative Energy Sources : Employing methods like microwave irradiation and ultrasonication to reduce reaction times and energy consumption. encyclopedia.pubmdpi.com
Continuous Flow Technology : Using microreactors to perform halogenations in a more controlled, safer, and efficient manner, especially with hazardous reagents. researchgate.net
Photoredox Catalysis : Using visible light to initiate radical-based halogenations under mild conditions from common starting materials like aldehydes. nih.gov
The applicability of these general methods to the specific synthesis of this compound has not been reported.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic and Stereoselective Synthetic Routes
The synthesis of structurally complex molecules like (3-Chloro-2-methylpropyl)-cyclohexane with high precision remains a key objective in organic chemistry. Future research will likely focus on developing advanced catalytic systems that offer enhanced control over reactivity and stereochemistry.
Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, and its application to the synthesis of hindered alkyl cyclohexanes is a promising frontier. numberanalytics.comcore.ac.uk Research into novel palladium or nickel-based catalyst systems could enable efficient cross-coupling reactions between a cyclohexyl-containing organometallic reagent and a chloro-2-methylpropyl electrophile, or vice-versa. core.ac.uk The development of ligands specifically designed to accommodate the steric bulk of the neopentyl-like structure of the propyl chain will be crucial for achieving high yields and minimizing side reactions like β-hydride elimination. nih.gov
Furthermore, stereoselective synthesis will be paramount, especially for creating specific isomers of this compound. Asymmetric C–H bond functionalization represents an emerging strategy to construct chiral molecules. nih.gov Future work could explore the enantioselective C-H arylation or alkylation of a simpler cyclohexane (B81311) precursor, followed by functional group manipulation to install the chloro-2-methylpropyl sidechain. nih.govresearchgate.net Such methods would provide access to enantiomerically pure forms of the target molecule, which is vital for applications in pharmaceuticals and advanced materials.
Table 1: Illustrative Comparison of Potential Catalytic Systems for Synthesis
| Catalyst System | Ligand Type | Potential Advantage | Research Focus |
|---|---|---|---|
| Palladium(0) | Bulky Phosphine (B1218219) (e.g., Buchwald ligands) | High functional group tolerance | Optimizing reaction conditions for hindered substrates |
| Nickel(0) | Pybox or N-heterocyclic carbene (NHC) | Cost-effective, effective for C(sp³)-C(sp³) coupling core.ac.uk | Overcoming β-hydride elimination, improving regioselectivity |
| Rhodium(I) / Iridium(III) | Chiral Diene or Phosphine | Asymmetric C-H activation for stereocontrol nih.gov | Directing group strategies for site-selective functionalization |
Investigation of Alternative Solvents and Reaction Conditions
The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the need for safer solvents and more energy-efficient reaction conditions. researchgate.netacs.org Research into the synthesis of this compound should prioritize the replacement of conventional volatile organic solvents with greener alternatives.
Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), have shown promise in reactions commonly used to construct such molecules, like Grignard reactions. Future studies could systematically evaluate the performance of these solvents for the key bond-forming steps in the synthesis of this compound. researchgate.net Aqueous reaction media, facilitated by micellar catalysis, also present an attractive, environmentally benign option that warrants exploration. nih.gov
Beyond solvents, the adoption of alternative energy sources can enhance sustainability. rsc.orgbohrium.com Microwave-assisted synthesis and mechanochemistry (ball-milling) can significantly reduce reaction times and energy consumption, often proceeding under solvent-free conditions. rsc.org Investigating these techniques for the synthesis of this compound could lead to more efficient and environmentally friendly production methods. bohrium.com
Table 2: Evaluation of Potential Green Solvents for Synthesis
| Solvent | Type | Key Advantages | Potential Challenges |
|---|---|---|---|
| Water | Aqueous | Non-toxic, non-flammable, inexpensive | Substrate solubility, requires surfactants |
| 2-MeTHF | Bio-based ether | Higher boiling point than THF, easier work-up | Potential for peroxide formation |
| Cyrene | Bio-based dipolar aprotic | Biodegradable alternative to DMF, NMP | Higher viscosity, potential instability |
Exploration of this compound as a Probe for Mechanistic Studies
The unique structure of this compound, featuring a sterically hindered secondary carbon attached to a chlorine atom, makes it an excellent candidate for use as a mechanistic probe in nucleophilic substitution reactions. The neopentyl-like arrangement (a quaternary carbon adjacent to the reaction center) is known to dramatically slow down S_N2 reactions due to steric hindrance. quora.comstackexchange.comstackexchange.com
Future research could employ this molecule to study the continuum between S_N1 and S_N2 reaction mechanisms. ic.ac.uk By systematically varying the nucleophile, solvent, and temperature, and analyzing the reaction kinetics and product distributions (including potential rearrangement products from a carbocation intermediate), researchers can gain deeper insights into the factors that govern these fundamental reaction pathways. stackexchange.comfiveable.me For example, the rate of substitution in this compound could be quantitatively compared to less hindered alkyl halides to precisely measure the steric impact of the cyclohexyl and methyl groups. stackexchange.comic.ac.uk
Computational chemistry, particularly Density Functional Theory (DFT), can be used in concert with experimental studies. grnjournal.usrsc.org Calculations can model the transition state energies for both S_N1 and S_N2 pathways, helping to rationalize experimental observations and predict how changes in substrate structure or reaction conditions will influence the operative mechanism. ic.ac.ukacs.org
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry
The complexity of optimizing chemical reactions and discovering novel synthetic routes has led to the increasing use of machine learning (ML) and artificial intelligence (AI). mit.edunih.gov These tools can be applied to accelerate the development of synthetic methods for molecules like this compound.
Table 3: Potential AI/ML Applications in the Chemistry of this compound
| Application Area | Machine Learning Model | Input Data | Predicted Output |
|---|---|---|---|
| Reaction Optimization | Random Forest / Gradient Boosting | Reactants, catalyst, solvent, temperature, concentration | Product yield, stereoselectivity |
| Catalyst Discovery | Generative Adversarial Network (GAN) / Variational Autoencoder (VAE) rsc.org | Desired properties (e.g., stability, activity for hindered substrates) | Novel ligand structures |
| Retrosynthesis Planning | Neural Network / Tree Search Algorithm nih.gov | Target molecule structure | Plausible synthetic routes from commercial starting materials |
Advanced Materials Science Applications and Functionalization Studies
The chloro group in this compound serves as a versatile functional handle, allowing the molecule to be incorporated into larger structures and materials. Future research should explore its potential as a building block or monomer in materials science.
One promising area is in polymer synthesis. The alkyl halide functionality can act as an initiator for certain types of polymerizations, or the entire molecule could be used as a monomer in polycondensation or coupling polymerization reactions. tandfonline.combohrium.com For instance, it could be grafted onto existing polymer backbones to modify their properties, such as introducing the bulky, hydrophobic cyclohexyl group to alter solubility, thermal stability, or surface energy. Cationic polymerization of vinyl monomers could potentially be initiated by this alkyl halide in the presence of a suitable Lewis acid. libretexts.orggoogle.com
Furthermore, this compound could be used to functionalize surfaces. By attaching it to silica (B1680970), metal oxides, or other substrates, it is possible to create materials with tailored wettability, lubricity, or chromatographic properties. The bulky and non-polar nature of the cyclohexyl and propyl groups could impart significant hydrophobicity to a surface. Exploring these functionalization reactions and characterizing the resulting materials represents a significant and unexplored avenue of research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
